Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate
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Overview
Description
Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate is a complex organic compound that belongs to the class of glycine derivatives. This compound is notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a cyclopropyl ring, and an ethyl ester functional group. These features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
It’s known that the compound contains aBoc-protected amino group , which is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . This suggests that the compound could potentially interact with a wide range of biological targets.
Mode of Action
The boc group in the compound can be deprotected under mild acidic conditions to form a free amine . This transformation could potentially enable the compound to interact with its targets in a specific manner.
Result of Action
The ability of the compound to form a free amine under mild acidic conditions could potentially lead to various molecular and cellular effects, depending on the specific targets and pathways involved.
Action Environment
Factors such as ph could potentially affect the compound’s action, given that the boc group can be deprotected under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate typically involves multiple steps:
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Formation of the Cyclopropyl Intermediate: : The synthesis begins with the preparation of the cyclopropyl intermediate. This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile, such as sodium hydroxide, under controlled conditions.
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Introduction of the Hydroxymethyl Group: : The next step involves the introduction of the hydroxymethyl group. This can be accomplished by reacting the cyclopropyl intermediate with formaldehyde in the presence of a base, such as sodium hydroxide, to form 1-(hydroxymethyl)cyclopropane.
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Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.
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Formation of the Ethyl Ester: : Finally, the protected amino compound is reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate can undergo oxidation reactions, particularly at the hydroxymethyl group, to form corresponding aldehydes or carboxylic acids.
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Reduction: : The compound can be reduced to form various derivatives, such as the reduction of the ester group to an alcohol.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules
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Biology: : The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its derivatives can act as inhibitors or activators of specific enzymes.
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Medicine: : It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
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Industry: : The compound is used in the development of new materials and as a building block in the synthesis of agrochemicals and polymers.
Comparison with Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate can be compared with other glycine derivatives and Boc-protected amino acids:
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Ethyl 2-((tert-butoxycarbonyl)amino)acetate: : Similar in structure but lacks the cyclopropyl and hydroxymethyl groups, making it less versatile in certain synthetic applications.
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N-Boc-glycine ethyl ester: : Another Boc-protected glycine derivative, but without the cyclopropyl and hydroxymethyl functionalities.
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Cyclopropylmethylamine derivatives: : These compounds share the cyclopropyl group but differ in the presence of other functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclopropyl ring, a Boc-protected amino group, and an ethyl ester, which provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
ethyl 2-[[1-(hydroxymethyl)cyclopropyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-11(17)8-15(9-14(10-16)6-7-14)12(18)20-13(2,3)4/h16H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHWOYBNHVFMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1(CC1)CO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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